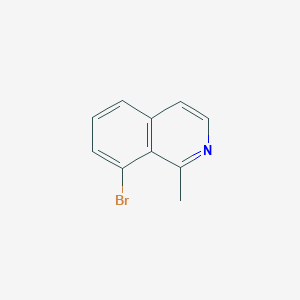

8-Bromo-1-methylisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJMCLYXTVCWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312905-33-1 | |

| Record name | 8-bromo-1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromo-1-methylisoquinoline CAS number and properties

An In-depth Technical Guide to 8-Bromo-1-methylisoquinoline (CAS: 1312905-33-1)

Introduction

This compound is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an isoquinoline core, is a well-recognized "privileged scaffold" found in numerous biologically active molecules and natural products.[1] The strategic placement of a methyl group at the 1-position and a bromine atom at the 8-position provides two distinct points for chemical modification. The bromine atom, in particular, acts as a crucial synthetic handle for introducing molecular diversity, primarily through modern cross-coupling reactions.[2] This guide offers a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound define its behavior in chemical reactions and its handling requirements. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1312905-33-1 | [3][4][5] |

| Molecular Formula | C₁₀H₈BrN | [6] |

| Molecular Weight | 222.08 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white powder or crystals | [6] |

| Purity | >95% - >98% | [3][6] |

| Melting Point | 80-84 °C | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [6] |

| Storage | Store in a cool, dry place away from heat and direct light | [6] |

Part 2: Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in foundational literature, its structure lends itself to established isoquinoline synthesis methodologies, such as the Bischler-Napieralski reaction followed by dehydrogenation. The following represents a plausible and illustrative synthetic protocol.

Representative Synthetic Protocol: A Bischler-Napieralski Approach

The causality behind this experimental design involves the cyclization of an N-acyl-β-phenethylamine derivative. The choice of a starting material like 2-bromo-phenethylamine is critical for ensuring the bromine atom is correctly positioned at the 8-position of the final isoquinoline ring system.

Step 1: Acylation of 2-(2-Bromophenyl)ethan-1-amine

-

To a stirred solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-bromophenyl)ethyl)acetamide intermediate.

Step 2: Cyclization and Dehydrogenation

-

Dissolve the crude acetamide from Step 1 in a high-boiling solvent such as toluene.

-

Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2.0-3.0 eq) portion-wise.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC. This step forms the dihydroisoquinoline intermediate.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 9 and extract with ethyl acetate.

-

To the crude dihydroisoquinoline, add a dehydrogenating agent such as palladium on carbon (10 mol%) in a suitable solvent like xylene.

-

Heat the mixture to reflux for 12-24 hours to facilitate aromatization.

-

Cool the mixture, filter through Celite to remove the catalyst, and concentrate the filtrate.

Step 3: Purification

-

Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate pure this compound.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of its C8-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C and C-N bonds.[2][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl groups via an organoboron reagent.[7] This reaction is exceptionally reliable due to its tolerance of a wide range of functional groups and its typically high yields.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

-

Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 1-methyl-8-phenylisoquinoline by column chromatography.

Part 4: Applications in Research and Drug Development

The isoquinoline scaffold is central to many pharmacologically active compounds. By using this compound as an intermediate, researchers can synthesize diverse libraries of novel molecules for screening.

-

Kinase Inhibition: The quinoline and isoquinoline cores are prominent in the design of kinase inhibitors for cancer therapy. The C8-position can be functionalized with various aryl and heteroaryl groups to probe the ATP-binding pocket of target kinases, enabling extensive structure-activity relationship (SAR) studies.[2]

-

Antibacterial Agents: Modified quinolones are a well-established class of antibiotics. New derivatives synthesized from this bromo-intermediate could lead to novel compounds with improved efficacy or activity against drug-resistant bacterial strains.[2]

-

Other Therapeutic Areas: Structurally related compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and cardiotonic effects, highlighting the broad potential of this scaffold in drug discovery.[1][8]

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source:[4]

Recommended Safety Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 1312905-33-1) is a key synthetic intermediate whose value is defined by its versatile isoquinoline core and its reactive bromine handle. It provides a robust platform for generating novel and complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its application in the synthesis of potential therapeutic agents, especially in oncology and infectious diseases, underscores its importance to the scientific community. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound | 1312905-33-1 [sigmaaldrich.com]

- 5. 1312905-33-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

physical and chemical characteristics of 8-Bromo-1-methylisoquinoline

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromo-1-methylisoquinoline

Introduction

This compound is a halogenated aromatic heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structural architecture, featuring an isoquinoline core functionalized with both a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed protocols for its analytical characterization, and insights into its synthetic utility and safe handling. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Section 1: Compound Identification and General Properties

Precise identification is the cornerstone of any chemical research. This compound is identified by a unique CAS number and is characterized by a specific set of physical properties that dictate its handling and application.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1312905-33-1[2][3] |

| Molecular Formula | C₁₀H₈BrN[1][3][4] |

| Molecular Weight | 222.08 g/mol [2][5] |

| InChI Key | CAJMCLYXTVCWMP-UHFFFAOYSA-N[2] |

Physical Properties

The physical state and solubility parameters are critical for designing experimental conditions, from reaction setups to purification and formulation.

| Property | Value |

| Appearance | White to off-white powder or crystalline solid[1] |

| Physical Form | Powder or granular form[1][2] |

| Melting Point | 80-84 °C[1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone[1] |

| Density | 1.46 g/cm³[1] |

| Purity | Typically >95%[5] |

Section 2: Molecular Structure and Chemical Profile

The chemical behavior of this compound is a direct consequence of its molecular structure. Understanding the interplay of the isoquinoline ring, the electron-withdrawing bromine atom, and the electron-donating methyl group is key to predicting its reactivity.

Molecular Structure

The structure consists of a bicyclic isoquinoline system, with a bromine atom at position 8 and a methyl group at position 1.

References

- 1. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. This compound | 1312905-33-1 [sigmaaldrich.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

Foreword: The Foundational Role of Solubility in Chemical Sciences

An In-Depth Technical Guide to the Solubility of 8-Bromo-1-methylisoquinoline in Organic Solvents

In the realms of pharmaceutical development, organic synthesis, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and applicability. For a molecule like this compound, an important intermediate in the synthesis of more complex chemical entities[1], a comprehensive understanding of its solubility profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a blend of theoretical insight and practical, field-proven methodologies to accurately characterize the solubility of this compound. We will move beyond simple data points to explore the causal relationships between molecular structure, solvent properties, and dissolution, empowering you to make informed decisions in your experimental designs.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first examine its fundamental physicochemical properties. The molecule's structure—a fusion of a polar isoquinoline core, a non-polar methyl group, and a hydrophobic bromo substituent—dictates its interactions with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.09 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 80-84 °C | [1] |

| CAS Number | 16689-43-9 | [1] |

| Density | 1.46 g/cm³ | [1] |

The isoquinoline ring system, an analogue of pyridine, contains a basic nitrogen atom, making it a weak base capable of forming salts with acids[3]. This feature suggests potential solubility in acidic aqueous solutions. However, the presence of the bromine atom and the benzene ring introduces significant hydrophobicity, which, combined with the non-polar methyl group, points towards favorable solubility in organic solvents. The widely applied principle of "like dissolves like" is our primary guide here; the compound's mixed polarity suggests broad solubility across a range of organic media but limited affinity for highly polar solvents like water[4].

Qualitative Solubility Assessment and Solvent Selection

Commercial suppliers note that this compound is "soluble in organic solvents such as ethanol and acetone" and "slightly soluble in water"[1]. This aligns with the known properties of the parent isoquinoline molecule, which dissolves well in ethanol, acetone, and diethyl ether[3].

For a systematic study, solvents should be selected to represent diverse classes based on polarity and hydrogen bonding capability:

-

Polar Protic Solvents: Methanol, Ethanol (can act as hydrogen bond donors and acceptors).

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (possess dipoles but lack acidic protons).

-

Non-Polar/Weakly Polar Solvents: Toluene, Dichloromethane (DCM), Hexane (primarily rely on van der Waals forces for interaction).

Studies on structurally similar compounds, such as 6-bromo-2-methylquinoline, have shown the highest solubility in toluene, followed by ethyl acetate and acetone, with very poor solubility in water[5]. This provides a strong indication that this compound will exhibit a similar trend, favoring aromatic and polar aprotic solvents over highly polar or non-polar aliphatic ones.

Quantitative Experimental Workflow for Solubility Determination

To generate precise and reproducible data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the industry gold standard for its accuracy and reliability in determining the thermodynamic solubility of a compound[6].

The following diagram outlines the logical workflow for this procedure.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Thermostatic orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Experimental Procedure:

-

Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation[6].

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the saturated supernatant, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes)[6].

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining particulates[7].

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the precise concentration of this compound.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Table 2: Solubility Data Template for this compound at 25°C (Note: This table provides a framework for reporting experimental results. Qualitative data from literature is included for guidance.)

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |

| Water | Polar Protic | Slightly Soluble[1] | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | Soluble[1] | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | Soluble[1] | [Experimental Data] | [Experimental Data] |

| Toluene | Aromatic | Likely Soluble[5] | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | Likely Soluble[8] | [Experimental Data] | [Experimental Data] |

| Dichloromethane | Halogenated | Likely Soluble[8] | [Experimental Data] | [Experimental Data] |

| Hexane | Non-Polar | Likely Soluble[8] | [Experimental Data] | [Experimental Data] |

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Safety Data Sheets (SDS) classify it as a hazardous substance.

-

Hazards: The compound is toxic or harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][9][10] It may also cause respiratory irritation[11].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[9][12].

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[12][13].

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption and degradation[1][12].

Conclusion and Future Outlook

This guide establishes that this compound is a compound with favorable solubility in a range of common organic solvents, particularly polar aprotic and aromatic types, while exhibiting poor aqueous solubility. This profile is consistent with its molecular structure. For professionals in drug development and synthetic chemistry, this broad organic solubility is advantageous for reaction setup, purification, and initial formulation screening.

The provided shake-flask protocol offers a robust and reliable framework for generating the precise, quantitative data required for regulatory filings, process optimization, and advanced formulation design. Adherence to this standardized methodology will ensure the production of high-quality, reproducible solubility profiles, forming a solid foundation for the successful application of this compound in any research or development pipeline.

References

- 1. This compound at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. This compound | 1312905-33-1 [sigmaaldrich.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.ie [fishersci.ie]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-1-methylisoquinoline

This guide provides a detailed analysis of the ¹H NMR spectrum of 8-Bromo-1-methylisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance spectroscopy.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic systems like isoquinoline, ¹H NMR provides precise information about the electronic environment of each proton, revealing details about substituent effects, aromaticity, and molecular connectivity. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are the fundamental parameters derived from a ¹H NMR spectrum that allow for an unambiguous assignment of the molecular structure.

This compound presents a fascinating case for NMR analysis. The isoquinoline core is a bicyclic aromatic system containing a pyridine and a benzene ring. The introduction of a methyl group at the C1 position and a bromine atom at the C8 position significantly perturbs the electronic distribution within the rings, leading to a characteristic and predictable ¹H NMR spectrum. Understanding these perturbations is crucial for confirming the identity and purity of the compound.

Predicted ¹H NMR Spectrum and Structural Assignment

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in major spectral databases as of the last search, a highly accurate prediction can be made based on the well-documented spectra of its parent compounds, 1-methylisoquinoline and 8-bromoisoquinoline, and fundamental NMR principles.[1][2]

The predicted spectral data is summarized in the table below, followed by a detailed rationale for the assignment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.20 | d | J = 5.8 |

| H4 | ~7.55 | d | J = 5.8 |

| H5 | ~7.90 | d | J = 7.5 |

| H6 | ~7.45 | t | J = 7.8 |

| H7 | ~7.80 | d | J = 8.1 |

| 1-CH₃ | ~2.95 | s | - |

Rationale for Peak Assignments:

The prediction of the ¹H NMR spectrum of this compound is grounded in the analysis of substituent effects on the isoquinoline core.

-

The Pyridine Ring (H3 and H4): The protons on the pyridine ring, H3 and H4, are expected to appear as a pair of ortho-coupled doublets. In the parent 1-methylisoquinoline, these protons resonate at approximately 8.13 ppm (H3) and 7.48 ppm (H4). The bromine at C8 is electronically distant and is expected to have a minimal inductive or mesomeric effect on these protons. Therefore, their chemical shifts should remain largely unchanged. The characteristic ortho-coupling constant for this system is typically in the range of 5.5-6.0 Hz.

-

The Benzene Ring (H5, H6, and H7): The protons on the carbocyclic ring are significantly influenced by the C8-bromo substituent.

-

H7: This proton is ortho to the bromine atom. Halogens exert a deshielding inductive effect and a shielding mesomeric (resonance) effect. For bromine, the inductive effect is generally stronger, but its most significant impact is on the ortho and para positions. The proton at H7 is expected to be deshielded and will likely appear as a doublet due to coupling with H6.

-

H6: This proton is meta to the bromine and will be coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be influenced by both adjacent protons.

-

H5: This proton is para to the bromine. It will be deshielded and will appear as a doublet due to coupling with H6. The peri-interaction with the nitrogen lone pair can also influence its chemical shift, pushing it downfield.

-

-

The Methyl Group (1-CH₃): The methyl group at the C1 position is adjacent to the nitrogen atom, which deshields it. This signal will appear as a sharp singlet as it has no adjacent protons to couple with. In 1-methylisoquinoline, this peak is typically found around 2.9 ppm.[1] The bromine at C8 is too far away to have a noticeable effect on the methyl group's chemical shift.

Visualizing Proton Relationships:

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions that give rise to the observed splitting patterns in the aromatic region.

Caption: Structure and key proton couplings in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. Spectrometer Setup and Data Acquisition:

The following steps are based on a standard 400 MHz NMR spectrometer.

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 5-10 mg sample, 16 to 32 scans are usually adequate.

-

Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

-

-

Data Acquisition: Start the acquisition.

III. Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[3]

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents. The integrals should correspond to a whole-number ratio of the protons in the molecule (3H for the methyl group and 1H for each aromatic proton).

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance between the split peaks in Hertz (Hz).

Experimental Workflow Diagram:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The predicted spectrum, based on established substituent effects, shows a distinct pattern of signals that can be readily assigned to the individual protons of the molecule. The methyl singlet, the two doublets of the pyridine ring, and the three distinct signals of the bromo-substituted benzene ring provide a unique fingerprint for this compound. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for the unambiguous characterization of this compound, ensuring the integrity of their scientific investigations.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-methylisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-Bromo-1-methylisoquinoline. In the absence of published experimental spectra, this document leverages high-fidelity computational prediction methods, validated by comparative analysis with structurally related isoquinoline derivatives, to offer an authoritative assignment of the carbon resonances. We delve into the fundamental principles governing the observed chemical shifts, dissecting the intricate electronic influences of the bromine, methyl, and nitrogen heteroatom substituents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical acquisition and processing of 13C NMR data for this compound, designed for reproducibility and accuracy. This document is intended to serve as an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the structural elucidation and characterization of this and similar heterocyclic scaffolds.

Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The precise functionalization of this bicyclic heteroaromatic system is critical to modulating biological activity, and confirming the regiochemistry of substitution is a paramount challenge in synthesis. 13C NMR spectroscopy stands as one of the most powerful and definitive analytical techniques for the structural elucidation of organic molecules. Unlike 1H NMR, the broader chemical shift range (typically 0-220 ppm) and the direct observation of the carbon skeleton minimize peak overlap and provide unambiguous information about the electronic environment of each carbon atom.[1]

For a molecule such as this compound, 13C NMR is indispensable for verifying the positions of the bromo and methyl substituents, which can profoundly influence the molecule's steric and electronic properties and, consequently, its utility as a synthetic building block.[2] This guide provides a detailed examination of its 13C NMR characteristics, offering both predicted data and the scientific rationale behind the chemical shifts.

Molecular Structure and Carbon Numbering

To ensure clarity in spectral assignment, the standardized IUPAC numbering scheme for the isoquinoline ring system is used throughout this document. The structure and numbering for this compound (CAS: 1312905-33-1) are presented below.

Figure 1. Structure and IUPAC numbering of this compound.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound, calculated using advanced computational algorithms that correlate structural fragments with extensive spectral databases.[3][4] The predictions are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale & Key Influences |

| C1 | 158.5 | Iminic carbon, significantly deshielded by the adjacent electronegative nitrogen. The attached methyl group provides slight shielding compared to an unsubstituted C1. |

| C3 | 120.1 | Shielded relative to other aromatic CH carbons due to its position beta to the nitrogen atom. |

| C4 | 135.8 | Deshielded due to its position para to the nitrogen, experiencing resonance-based electron withdrawal. |

| C4a | 127.3 | Quaternary carbon at the ring junction. Its shift is influenced by the fusion of the two aromatic rings. |

| C5 | 129.5 | Aromatic CH carbon on the carbocyclic ring. Deshielded by the anisotropic effect of the adjacent ring and the weak inductive effect of the bromine. |

| C6 | 127.9 | Aromatic CH carbon; its chemical shift is a baseline for a C-H in this part of the ring system. |

| C7 | 131.2 | Deshielded relative to C6 due to the ortho-position relative to the electron-withdrawing bromine atom. |

| C8 | 121.8 | Quaternary carbon directly attached to bromine. The significant shielding is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces an upfield shift, overriding its inductive deshielding effect. |

| C8a | 137.1 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom's inductive effect. |

| 1-CH3 | 22.4 | Typical chemical shift for a methyl group attached to an sp2-hybridized carbon in an aromatic system. |

In-depth Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by examining the electronic effects within the molecule. The nitrogen atom, the bromine atom, and the methyl group each exert distinct inductive and resonance effects that modulate the electron density at each carbon, thereby influencing its resonance frequency.

-

Nitrogen Atom Influence: As an electronegative heteroatom, nitrogen exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons (C1, C8a). Through resonance, it can also influence the electron density throughout the pyridine ring, particularly deshielding C4.[5]

-

Bromine Atom Influence: Bromine is electronegative and inductively withdraws electron density, which would typically deshield nearby carbons (C7, C8a). However, the most pronounced impact is the "heavy atom effect" on the directly attached C8. This effect, arising from the large number of electrons and spin-orbit coupling associated with heavy halogens, induces a strong upfield (shielding) shift that is characteristic and diagnostic.[6]

-

Methyl Group Influence: The methyl group at the C1 position is weakly electron-donating, causing a slight shielding (upfield shift) at C1 compared to an unsubstituted isoquinoline.[7]

The interplay of these effects is visualized in the diagram below.

Caption: Key electronic influences on the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a self-validating, field-proven methodology for acquiring a high-quality 13C NMR spectrum of this compound.

5.1. Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and has a well-defined solvent residual peak (triplet at ~77.16 ppm) for spectral referencing.[8]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Referencing (Optional but Recommended): For highly precise work, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm). However, for routine characterization, referencing to the CDCl3 solvent peak is standard practice.

5.2. NMR Spectrometer Setup and Calibration

-

Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz (for 1H) to ensure adequate sensitivity and dispersion for 13C observation (~100 MHz).

-

Probe Tuning and Matching: Insert the sample into the magnet. Tune and match the 13C channel of the probe to the sample. This critical step maximizes the signal-to-noise ratio (S/N).

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

5.3. Data Acquisition

-

Experiment: Select a standard proton-decoupled 13C experiment, such as zgpg30 or zgdc on Bruker systems. This uses a 30° pulse angle to allow for a shorter relaxation delay.

-

Key Parameters:

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Number of Scans (NS): Start with 1024 scans. The S/N ratio increases with the square root of the number of scans. Adjust as needed based on sample concentration.

-

Relaxation Delay (D1): Set to 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Temperature: 298 K (25 °C).

-

5.4. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Caption: Standard workflow for 13C NMR spectral acquisition.

Conclusion

This guide provides a foundational understanding of the 13C NMR spectrum of this compound. Through a combination of computational prediction and analysis grounded in fundamental chemical principles, we have assigned the chemical shifts for all ten carbon atoms in the molecule. The distinct electronic signatures of the nitrogen heteroatom, the bromine substituent (including the characteristic heavy atom effect), and the C1-methyl group lead to a well-resolved and interpretable spectrum. The detailed experimental protocol provided herein offers a reliable method for researchers to obtain empirical data, which can be confidently assigned using the framework established in this document. This work serves as a practical tool for the unambiguous structural verification of this important heterocyclic building block.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. CASPRE [caspre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 8-Bromo-1-methylisoquinoline

Introduction: The Analytical Imperative for Substituted Isoquinolines

8-Bromo-1-methylisoquinoline belongs to the vast and structurally diverse family of isoquinoline alkaloids, a class of compounds with significant pharmacological relevance. From potent analgesics to antimicrobial and anticancer agents, the therapeutic potential of isoquinoline derivatives is a driving force in drug discovery and development. The precise structural elucidation of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its gas-phase chemistry. By dissecting its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI), this guide aims to equip analysts with the expertise to identify and characterize this and structurally related compounds with confidence.

Core Principles of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of structural elucidation, the fragmentation of a molecule within the mass spectrometer provides a unique "fingerprint" that can be used to deduce its chemical structure. The choice of ionization technique is critical and dictates the initial energy imparted to the molecule, thereby influencing the extent and nature of fragmentation.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process often leads to extensive fragmentation, providing detailed structural information. The molecular ion peak (M+•) may be weak or absent for labile compounds.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. To induce fragmentation for structural analysis, collision-induced dissociation (CID) is employed in tandem mass spectrometry (MS/MS).

Predicted Mass Spectrometric Behavior of this compound

The molecular formula of this compound is C10H8BrN[1]. The presence of a bromine atom is a key feature that will dominate its mass spectrum due to the characteristic isotopic distribution of bromine. Natural bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio[2][3][4][5]. This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (M and M+2) of roughly equal intensity, separated by two m/z units[2][3][4][5].

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound is expected to undergo significant fragmentation. The following pathways are proposed based on established fragmentation principles of aromatic and heterocyclic compounds[6].

1. The Molecular Ion and Isotopic Pattern: The molecular ion peak (M+•) will appear as a doublet at m/z 221 and 223, corresponding to the [C10H879BrN]+• and [C10H881BrN]+• ions, respectively.

2. Initial Fragmentation Reactions:

-

Loss of a Bromine Radical (•Br): This is a highly probable fragmentation pathway due to the relative lability of the C-Br bond. This would result in an ion at m/z 142.

-

[C10H8BrN]+• → [C10H8N]+ + •Br

-

-

Loss of a Methyl Radical (•CH3): Cleavage of the methyl group from the isoquinoline core is another expected fragmentation. This would lead to a doublet at m/z 206 and 208.

-

[C10H8BrN]+• → [C9H5BrN]+ + •CH3

-

-

Loss of HBr: Elimination of a molecule of hydrogen bromide can also occur, leading to an ion at m/z 141.

-

[C10H8BrN]+• → [C10H7N]+• + HBr

-

3. Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a complex but informative spectrum. For instance, the [C10H8N]+ ion at m/z 142 could lose acetylene (C2H2) to form an ion at m/z 116.

The proposed EI fragmentation pathway is visualized in the following diagram:

References

- 1. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development

Introduction: A Renaissance of Natural Product Chemistry

Isoquinoline alkaloids, a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, have been a cornerstone of traditional medicine for centuries.[1][2][3] Derived primarily from plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, these natural products have re-emerged at the forefront of modern drug discovery.[2][3] Their impressive range of biological activities, from antimicrobial and anti-inflammatory to potent antitumor effects, positions them as a rich reservoir of lead compounds for novel therapeutic development.[1][4][5][6] This guide provides an in-depth technical exploration of the biological activities of key isoquinoline alkaloids, their mechanisms of action, and the experimental methodologies crucial for their investigation, tailored for researchers, scientists, and professionals in drug development.

I. Protoberberine Alkaloids: The Multifaceted Warriors

The protoberberine class of isoquinoline alkaloids, characterized by a tetracyclic ring system, includes some of the most extensively studied and pharmacologically significant members.

Berberine: The Metabolic Modulator and Beyond

Berberine is a bright yellow alkaloid with a long history of use in traditional Chinese and Ayurvedic medicine.[7] Its modern pharmacological profile is remarkably broad, with significant implications for metabolic diseases, cancer, and infectious diseases.

Biological Activities:

-

Antidiabetic Effects: Berberine has demonstrated a potent hypoglycemic effect, often compared to metformin.[8][9] It enhances insulin sensitivity, promotes glycolysis, and suppresses hepatic gluconeogenesis.[8][9][10][11]

-

Anticancer Activity: Berberine exhibits cytotoxic effects against a wide array of cancer cell lines, including breast, colon, and oral squamous carcinoma.[1][12][13] It induces apoptosis, causes cell cycle arrest, and inhibits cancer cell proliferation.[1][12][13][14]

-

Antimicrobial Properties: It possesses broad-spectrum antibacterial and antifungal activity.[7]

-

Anti-inflammatory and Antioxidant Effects: Berberine mitigates inflammatory responses and reduces oxidative stress.[8][9]

Mechanism of Action: Berberine's diverse effects are a result of its ability to modulate multiple cellular signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[8][10][11] In cancer cells, berberine's pro-apoptotic action is mediated through the BCL-2/BAX signaling pathway.[1] It also inhibits telomerase activity in cancer cells, contributing to its antiproliferative effects.[14]

II. Benzophenanthridine Alkaloids: Potent Cytotoxicity and Antimicrobial Action

This class of alkaloids is known for its potent biological activities, but also for its potential toxicity, necessitating careful investigation.

Sanguinarine: A Double-Edged Sword

Sanguinarine, derived from the bloodroot plant (Sanguinaria canadensis), is a potent antimicrobial and anti-inflammatory agent.[15] However, its therapeutic potential is tempered by its toxicity.[16][17]

Biological Activities:

-

Antimicrobial Activity: Sanguinarine exhibits strong antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15][18] It also shows antifungal properties.

-

Anticancer Effects: It is a potent inducer of apoptosis in various cancer cell lines.

-

Toxicity: Sanguinarine is a toxin that acts on the Na+/K+-ATPase transmembrane protein, leading to cell death.[16][17][19] When applied to the skin, it can cause the formation of a thick, dead tissue scab known as an eschar.[16]

Mechanism of Action: The antimicrobial action of sanguinarine involves the inhibition of the bacterial cell division protein FtsZ and disruption of the bacterial cell membrane.[18] Its toxicity to animal cells is primarily due to the inhibition of the Na+/K+-ATPase pump.[16][17][19]

III. Phthalideisoquinoline Alkaloids: Targeting the Cytoskeleton

This subclass of isoquinoline alkaloids has a distinct structure that imparts a unique mechanism of action, primarily targeting the cellular cytoskeleton.

Noscapine: From Cough Suppressant to Anticancer Agent

Noscapine, a naturally occurring alkaloid from the opium poppy, has a long history of use as a cough suppressant.[20] More recently, it has garnered significant attention for its potential as a non-toxic anticancer agent.[12][20][21]

Biological Activities:

-

Anticancer Activity: Noscapine exhibits potent antitumor activity against a variety of solid tumors, including those of the breast, lung, and colon, and has been shown to cross the blood-brain barrier, making it a candidate for treating brain tumors.[12][20][21] It induces apoptosis and arrests the cell cycle in mitosis.[12][20][21]

-

Low Toxicity: A key advantage of noscapine is its favorable safety profile, with minimal side effects compared to traditional chemotherapeutic agents.[22]

Mechanism of Action: Noscapine's anticancer effects stem from its interaction with microtubules.[12][20] Unlike other microtubule-targeting drugs like taxanes and vinca alkaloids, noscapine modulates microtubule dynamics without causing complete stabilization or depolymerization.[20][23] It binds to tubulin and dampens the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[20][23][24]

IV. Benzylisoquinoline and Other Notable Alkaloids

This section covers other structurally and functionally important isoquinoline alkaloids.

Papaverine: The Smooth Muscle Relaxant

Papaverine, another alkaloid derived from the opium poppy, is primarily known for its effects on smooth muscle.[2][25]

Biological Activities:

-

Vasodilator and Antispasmodic: Papaverine is a potent smooth muscle relaxant, causing vasodilation and relieving spasms in the gastrointestinal and biliary tracts.[25][26][27][28]

-

Neuroprotective Effects: Recent research suggests potential neuroprotective roles for papaverine.[28]

Mechanism of Action: Papaverine's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[25][26][29] This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation.[26][28]

Palmatine: A Broad-Spectrum Bioactive

Palmatine is a protoberberine alkaloid with a wide range of documented pharmacological effects.[13][30][31]

Biological Activities:

-

Anticancer and Antioxidant: Palmatine exhibits anticancer, antioxidant, and anti-inflammatory properties.[13][18][30]

-

Neuroprotection and Metabolic Regulation: It also shows neuroprotective effects and can help regulate blood lipids.[13][30]

-

Antimicrobial and Antiviral: Palmatine has demonstrated antibacterial and antiviral activities.[13][30]

Mechanism of Action: The anti-inflammatory effects of palmatine are partly mediated through the inhibition of the NF-κB signaling pathway.[32]

Tetrandrine: The Calcium Channel Blocker

Tetrandrine is a bis-benzylisoquinoline alkaloid with a history of use in traditional Chinese medicine for treating hypertension.[33]

Biological Activities:

-

Cardiovascular Effects: Tetrandrine acts as a calcium channel blocker, leading to vasodilation and antihypertensive effects.[24][33][34]

-

Anticancer Properties: It has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and reverse multidrug resistance.[34]

-

Anti-inflammatory and Antioxidant: Tetrandrine also possesses anti-inflammatory and antioxidant properties.[35]

Mechanism of Action: Tetrandrine blocks L-type and T-type voltage-dependent calcium channels, inhibiting calcium influx into vascular smooth muscle cells.[16][24][33][34] Its anticancer mechanisms involve the modulation of various signaling pathways, including NF-κB and MAPK.[35]

V. Quantitative Bioactivity Data

For a comparative understanding of the potency of these alkaloids, the following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of Berberine against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |

| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |

| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |

| T47D | Breast Cancer | 25 | [12][13] |

| A549 | Lung Cancer | 139.4 | [32] |

| HepG2 | Liver Cancer | 3587.9 | [32] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Sanguinarine against Various Microorganisms

| Microorganism | MIC Range (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 6.25 | [18] |

| Candida albicans (mono-species biofilm) | 4 | [23] |

| Staphylococcus aureus (mono-species biofilm) | 2 | [23] |

| Candida albicans and Staphylococcus aureus (dual-species biofilm) | 8 | [23] |

| Gram-Negative Bacteria (various strains) | 16 - 256 | [10] |

| Plaque Bacteria (most species) | 1 - 32 | [26] |

| Staphylococcus aureus | 128 | [11] |

VI. Experimental Protocols: A Practical Guide

The following section provides step-by-step methodologies for key experiments used to assess the biological activity of isoquinoline alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate overnight.[1]

-

Treatment: Treat the cells with serial dilutions of the isoquinoline alkaloid and incubate for the desired time period (e.g., 48 hours).[1]

-

MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[20]

-

Incubation: Incubate the plate at 37°C for 2-5 hours, until purple formazan crystals are visible.[20]

-

Solubilization: Remove all but 25 µL of the medium from each well and add 50 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Read the absorbance at 540 nm using a plate reader.[20]

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8][33]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the isoquinoline alkaloid in a 96-well microtiter plate with an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).[18]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL).[4]

-

Inoculation: Inoculate each well with the bacterial suspension.[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the alkaloid at which there is no visible bacterial growth.[18]

Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules, often by measuring changes in light scattering or fluorescence.[24]

Protocol (Fluorescence-Based):

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[36]

-

Compound Addition: Add the isoquinoline alkaloid (e.g., noscapine) at the desired concentration.

-

Initiation of Polymerization: Initiate polymerization by adding 1 mM GTP and 10% glycerol.[36]

-

Fluorescence Monitoring: Include a fluorescent reporter like DAPI (6.3 µM) that preferentially binds to polymerized microtubules and monitor the increase in fluorescence over time.[36]

VII. Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: Berberine's antidiabetic action via AMPK activation.

Caption: Workflow for the MTT cytotoxicity assay.

VIII. Future Perspectives in Drug Development

The diverse biological activities and mechanisms of action of isoquinoline alkaloids make them highly attractive candidates for drug development.[37] However, challenges such as bioavailability, toxicity, and the need for structural modification to enhance efficacy and reduce side effects remain.[13][30] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic properties of these natural scaffolds.

-

Advanced Drug Delivery Systems: To improve the bioavailability and targeted delivery of isoquinoline alkaloids.

-

Synergistic Combination Therapies: Investigating the potential of these alkaloids to enhance the efficacy of existing drugs.

-

In-depth Toxicological Profiling: To ensure the safety of novel drug candidates derived from these compounds.

The continued exploration of isoquinoline alkaloids holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 9. emerypharma.com [emerypharma.com]

- 10. Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections [mdpi.com]

- 11. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | MDPI [mdpi.com]

- 15. Synthesis and biological evaluation of noscapine analogues as microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. static.igem.wiki [static.igem.wiki]

- 21. rapidmicrobiology.com [rapidmicrobiology.com]

- 22. researchgate.net [researchgate.net]

- 23. RETRACTED: Sanguinarine Inhibits Mono- and Dual-Species Biofilm Formation by Candida albicans and Staphylococcus aureus and Induces Mature Hypha Transition of C. albicans [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Stork: Antimicrobial action of sanguinarine [storkapp.me]

- 27. biorxiv.org [biorxiv.org]

- 28. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. broadpharm.com [broadpharm.com]

- 32. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 36. benthamopen.com [benthamopen.com]

- 37. pubs.acs.org [pubs.acs.org]

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The isoquinoline framework, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has cemented its status as a "privileged scaffold" – a molecular architecture that is repeatedly recognized by and interacts with a diverse range of biological targets. This guide provides a comprehensive exploration of isoquinoline derivatives, delving into their multifaceted pharmacological activities, underlying mechanisms of action, and the synthetic strategies employed in their creation. Through detailed case studies of prominent drugs, we will illuminate the journey from natural product inspiration to clinical application, offering field-proven insights for professionals engaged in the art and science of drug discovery.

The Isoquinoline Core: A Foundation of Bioactivity

The isoquinoline nucleus is a structural isomer of quinoline, comprising a benzene ring fused to a pyridine ring. This seemingly simple arrangement gives rise to a molecule with a unique electronic distribution and three-dimensional shape, predisposing it to interact with a wide variety of biological macromolecules.[1] Its presence in a plethora of alkaloids, secondary metabolites produced by plants, fungi, and bacteria, is a testament to its evolutionary selection as a potent pharmacophore.[2] These natural products, including morphine, berberine, and papaverine, have been utilized in traditional medicine for centuries and continue to serve as invaluable lead compounds in modern drug discovery.[3]

The versatility of the isoquinoline scaffold lies in its amenability to chemical modification. The various positions on the bicyclic ring system can be functionalized with a wide range of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This "tunability" is a key reason why synthetic isoquinoline derivatives have become a major focus of research, leading to the development of numerous clinically successful drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and cardiovascular disorders.[4]

Mechanisms of Action: A Multifaceted Pharmacological Profile

Isoquinoline derivatives exert their biological effects through a diverse array of mechanisms, often targeting fundamental cellular processes. This section will explore some of the key signaling pathways and molecular targets modulated by this remarkable class of compounds.

Anticancer Activity: Disrupting the Machinery of Malignancy

The anticancer properties of isoquinoline alkaloids are among their most extensively studied activities.[5] These compounds can induce cell cycle arrest, apoptosis, and autophagy, ultimately leading to the demise of cancer cells.[5][6]

One of the primary mechanisms of action for many anticancer isoquinoline derivatives is the inhibition of topoisomerases . These essential enzymes are responsible for resolving the topological stress in DNA that arises during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, isoquinoline-based inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and the initiation of apoptosis.[7]

Signaling Pathway: Topoisomerase I Inhibition by Isoquinoline Derivatives

Caption: Topoisomerase I inhibition by isoquinoline derivatives.

Another key signaling pathway targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway at multiple nodes, leading to decreased cancer cell proliferation and survival.[7]

Antimicrobial Activity: Combating Infectious Agents

The isoquinoline scaffold is also a promising platform for the development of novel antimicrobial agents.[8] These compounds have demonstrated activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

The antibacterial mechanism of some isoquinoline derivatives involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis.[3] For example, certain alkynyl isoquinolines have been shown to be effective against multidrug-resistant Gram-positive bacteria.[3] The structure-activity relationship studies have revealed that the presence of a quaternary nitrogen and a methylenedioxy group at specific positions can enhance the antimicrobial activity.[7]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. Several isoquinoline derivatives have demonstrated potent anti-inflammatory effects.

The mechanism of action for the anti-inflammatory properties of some isoquinolines involves the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways .[9] For instance, certain isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in microglia by inhibiting these pathways.[9]

Signaling Pathway: Anti-inflammatory Action of Isoquinoline Derivatives

Caption: Anti-inflammatory action of isoquinoline derivatives.

Antiviral Activity: Interfering with the Viral Life Cycle

The emergence of viral pandemics has underscored the urgent need for new antiviral therapies. Isoquinoline alkaloids have shown promise as broad-spectrum antiviral agents.[6] Their mechanisms of action are varied and can involve interference with multiple stages of the viral life cycle, including viral entry, replication, and egress.[10]

Some isoquinoline derivatives have been shown to inhibit viral replication by targeting key viral enzymes or by modulating host cell signaling pathways that are hijacked by the virus.[6] For instance, certain isoquinolines can interfere with the NF-κB and MAPK/ERK signaling pathways, which are crucial for the replication of many viruses.[6]

Synthesis of Isoquinoline Derivatives: Building the Core

The construction of the isoquinoline scaffold is a central theme in synthetic organic chemistry. Over the years, a number of powerful and versatile methods have been developed for this purpose. This section will detail two of the most classical and widely used methods: the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[11] These intermediates can then be readily oxidized to the corresponding isoquinolines. The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[11]

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

-

Amide Formation: The starting β-arylethylamine is first acylated with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.

-

Cyclization: The β-arylethylamide is dissolved in a suitable solvent (e.g., toluene or acetonitrile) and treated with a dehydrating agent (e.g., POCl₃). The reaction mixture is then heated to reflux for a specified period (typically 1-4 hours).

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto ice and basified with an aqueous solution of a base (e.g., sodium hydroxide or ammonia) to precipitate the 3,4-dihydroisoquinoline product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Oxidation (Optional): The purified 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline using an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent or with manganese dioxide (MnO₂).

Workflow: Bischler-Napieralski Reaction

Caption: Workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[12] This reaction is particularly important in the biosynthesis of many isoquinoline alkaloids.[12]

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

Reactant Preparation: The β-arylethylamine and the aldehyde or ketone (typically in a 1:1 to 1:1.2 molar ratio) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Acid Catalysis: A catalytic amount of a protic or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate) is added to the reaction mixture.

-

Reaction: The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours, depending on the reactivity of the substrates.

-

Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by recrystallization or column chromatography to afford the desired tetrahydroisoquinoline.